

physical and chemical properties of 3,3-dimethoxypentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Dimethoxypentane

Cat. No.: B1624265

[Get Quote](#)

An In-depth Technical Guide to 3,3-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of **3,3-dimethoxypentane**. While this compound is not prominently featured in biological or drug development literature, its chemical nature as an acetal grants it specific reactivity and stability profiles that are valuable in the context of organic synthesis.

Chemical and Physical Properties

3,3-Dimethoxypentane, also known as 3-pentanone dimethyl acetal, is an organic compound with the molecular formula C₇H₁₆O₂.^{[1][2]} Its core structure consists of a pentane chain with two methoxy groups attached to the third carbon atom.

Table 1: Physical and Calculated Properties of **3,3-Dimethoxypentane**

Property	Value	Source
Molecular Weight	132.20 g/mol	[1]
Exact Mass	132.115029749 Da	[1] [2]
Molecular Formula	C7H16O2	[1] [2]
Boiling Point	59 °C at 63 Torr	[2]
Density	0.863 g/cm³ at 25 °C	[2]
XLogP3	1.7	[1] [2]
Hydrogen Bond Donor Count	0	[2]
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	4	[2]
Complexity	61.3	[1] [2]

Table 2: Identifiers for **3,3-Dimethoxypentane**

Identifier	Value
IUPAC Name	3,3-dimethoxypentane [1]
CAS Number	25636-49-1 [1]
PubChem CID	9920396 [1]
SMILES	CCC(CC)(OC)OC [1]
InChIKey	FJQRXCXLFNBLO-UHFFFAOYSA-N [1]

Synthesis and Experimental Protocols

The primary route for the synthesis of **3,3-dimethoxypentane** is through the acid-catalyzed reaction of 3-pentanone with an excess of methanol or a methanol equivalent like trimethyl orthoformate.[\[3\]](#) This reaction is a classic example of acetal formation.

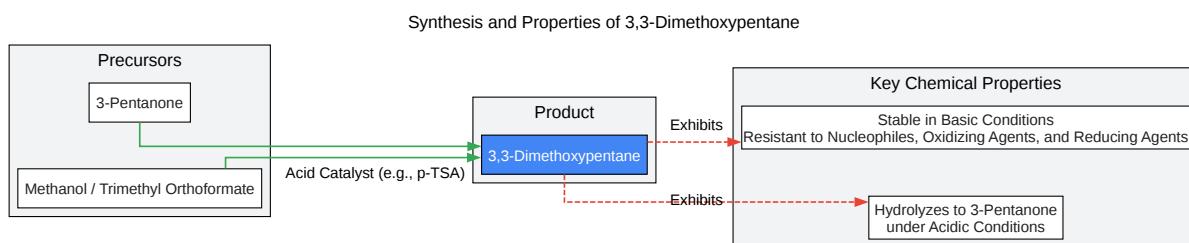
Experimental Protocol: Representative Acetalization

While a specific, detailed protocol for **3,3-dimethoxypentane** is not readily available in published literature, a general procedure for the formation of a simple acetal from a ketone can be outlined as follows. This protocol is illustrative and would require optimization for this specific substrate.

- **Reaction Setup:** To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-pentanone (1.0 eq) and a suitable solvent such as toluene.
- **Addition of Reagents:** Add trimethyl orthoformate (2.2 eq) or an excess of methanol (at least 10 eq) to the flask.
- **Catalysis:** Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (0.01-0.05 eq).
- **Reaction Conditions:** Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water (if using methanol) or methanol (if using trimethyl orthoformate) in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of byproduct has been collected.
- **Workup:** Cool the reaction mixture to room temperature. Quench the reaction by adding a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation.

Chemical Reactivity and Stability

As an acetal, **3,3-dimethoxypentane** exhibits a distinct reactivity profile.


- **Stability:** Acetals are generally stable under neutral to strongly basic conditions.^[4] They are resistant to attack by nucleophiles, organometallic reagents (like Grignard or organolithium reagents), and both oxidizing and reducing agents.^[5] This stability makes the acetal group

an excellent choice for a protecting group for aldehydes and ketones during multi-step syntheses.[4][6][7]

- Reactivity: The primary reactivity of acetals is their hydrolysis back to the parent carbonyl compound (3-pentanone) and alcohol (methanol) under acidic conditions, particularly in the presence of water.[8] This reaction is reversible, and the formation of the acetal is typically driven to completion by removing the water byproduct.[8]

Visualization of Synthesis and Properties

The following diagram illustrates the synthesis of **3,3-dimethoxypentane** from its precursors and highlights its key chemical properties.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Dimethoxypentane | C7H16O2 | CID 9920396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-diMethoxypentane | 25636-49-1 | lookchem [lookchem.com]
- 3. 3,3-dimethoxypentane | CAS#:25636-49-1 | Chemsoc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 8. Acetal - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 3,3-dimethoxypentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1624265#physical-and-chemical-properties-of-3-3-dimethoxypentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com